molecular formula C12H11N3O4S2 B2465268 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294848-75-2

2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2465268
CAS No.: 294848-75-2
M. Wt: 325.36
InChI Key: ILBRHGRGJUIXMH-UHFFFAOYSA-N
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Description

2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that features a thiadiazole ring, a methoxybenzoyl group, and a sulfanyl acetic acid moiety

Properties

IUPAC Name

2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-19-8-4-2-3-7(5-8)10(18)13-11-14-15-12(21-11)20-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRHGRGJUIXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through an acylation reaction, where the thiadiazole intermediate is reacted with 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfanyl Acetic Acid Moiety: The final step involves the nucleophilic substitution of the thiadiazole derivative with chloroacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl group or the sulfanyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been extensively studied for their cytotoxic properties against various cancer cell lines. The presence of the thiadiazole ring enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds similar to 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid have shown significant growth inhibition in breast cancer (BT474), lung cancer (NCI-H226), and colon cancer (HT29) cell lines .
  • Case Studies :
    • In a study by Alam et al., several thiadiazole derivatives exhibited IC50 values indicating potent cytotoxicity against multiple human cancer cell lines, including A549 (lung cancer) and SK-MEL-2 (skin cancer) .
    • Another research highlighted that compounds derived from 1,3,4-thiadiazoles demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. For example, studies have shown that certain thiadiazole compounds exhibit activity against Gram-positive and Gram-negative bacteria .
  • Specific Findings :
    • A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial effects against Staphylococcus aureus and Escherichia coli. Certain compounds demonstrated significant inhibitory effects at low concentrations .
    • The compound's structure plays a crucial role in its antimicrobial efficacy; modifications in the side chains can enhance activity against specific bacterial strains .

Other Therapeutic Applications

  • Antioxidant Properties : Some thiadiazole derivatives have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in cells .
  • Enzyme Inhibition : Research has indicated that thiadiazole derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways related to diabetes and neurodegenerative diseases. For instance, certain derivatives have shown potential as acetylcholinesterase inhibitors .

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerA549 (Lung Cancer)0.794 µM
AnticancerSK-MEL-2 (Skin Cancer)4.27 µg/mL
AntimicrobialStaphylococcus aureusLow concentration
AntimicrobialEscherichia coliLow concentration
AntioxidantVariousModerate activity
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition

Mechanism of Action

The mechanism of action of 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group could facilitate binding to hydrophobic pockets, while the thiadiazole ring might engage in hydrogen bonding or π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(4-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: Similar structure but with a different position of the methoxy group.

    2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: Lacks the carbonyl group, altering its reactivity and binding properties.

Uniqueness

The unique combination of the methoxybenzoyl group and the thiadiazole ring in 2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, also known as Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, is a compound that has gained interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.

  • Molecular Formula : C14H15N3O4S2
  • Molecular Weight : 353.42 g/mol
  • CAS Number : 329699-65-2

The compound's structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies on related thiadiazole compounds:

CompoundCell Line TestedIC50 Value (µg/mL)Reference
5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazoleSK-MEL-2 (skin cancer)4.27
2-amido-1,3,4-thiadiazole derivativeSK-OV-3 (ovarian cancer)19.5
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHCT15 (colon cancer)12.57 ± 0.6
5-(2-methoxybenzylidene)-1,3,4-thiadiazoleMCF-7 (breast cancer)0.794

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that the activation of caspases plays a critical role in this process. For instance, compounds have been shown to significantly increase the subG1 phase in the cell cycle of HL-60 leukemia cells, indicating apoptosis .

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives have demonstrated:

  • Antimicrobial Activity : Some studies have reported that these compounds exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Research is ongoing to explore their potential in reducing inflammation.

Case Studies

A notable study conducted by Alam et al. (2011) evaluated a series of thiadiazole derivatives for their anticancer properties across multiple cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). Many compounds exhibited significant growth inhibition with varying degrees of selectivity towards cancer cells over normal cells .

Another investigation highlighted the synthesis and biological evaluation of new series of 1,3,4-thiadiazole derivatives that were tested against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. The results showed promising cytotoxic activity with some derivatives achieving IC50 values as low as 19.5 µM .

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